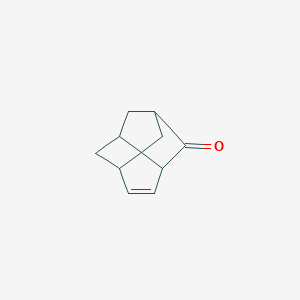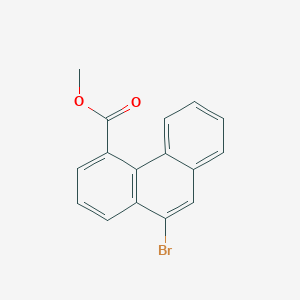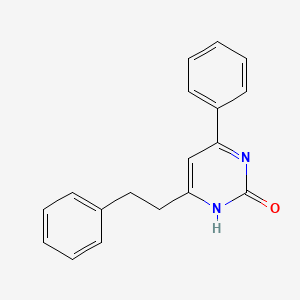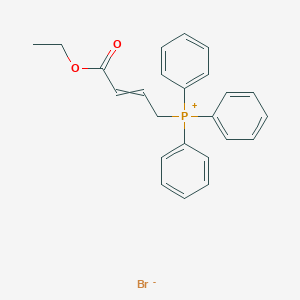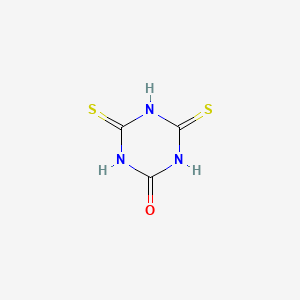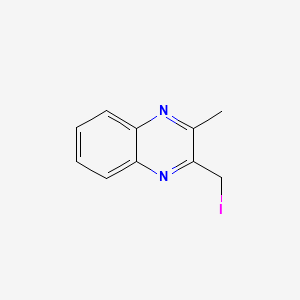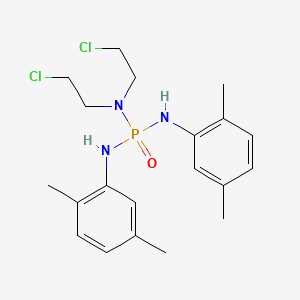
N,N-Bis(2-chloroethyl)-N',N''-bis(2,5-dimethylphenyl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis(2-chloroethyl) groups and bis(2,5-dimethylphenyl) groups attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide typically involves the reaction of 2-chloroethylamine with 2,5-dimethylphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phosphoric triamide derivatives.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical tool in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which can result in cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form covalent bonds with nucleophilic sites in biomolecules is a key aspect of its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,4-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,6-dimethylphenyl)phosphoric triamide
- N,N-Bis(2-chloroethyl)-N’,N’'-bis(3,5-dimethylphenyl)phosphoric triamide
Uniqueness
N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is unique due to the specific positioning of the dimethylphenyl groups, which can influence its reactivity and interaction with biological targets
Propriétés
Numéro CAS |
27578-77-4 |
|---|---|
Formule moléculaire |
C20H28Cl2N3OP |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
N-[bis(2-chloroethyl)amino-(2,5-dimethylanilino)phosphoryl]-2,5-dimethylaniline |
InChI |
InChI=1S/C20H28Cl2N3OP/c1-15-5-7-17(3)19(13-15)23-27(26,25(11-9-21)12-10-22)24-20-14-16(2)6-8-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H2,23,24,26) |
Clé InChI |
ONLCNUVSQIKLQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NP(=O)(NC2=C(C=CC(=C2)C)C)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


